molecular formula C14H20N2O2 B10967301 N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B10967301
M. Wt: 248.32 g/mol
InChI Key: FVXMWBRIWOBFMQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 4-ethoxyaniline with 2-chloro-N-(pyrrolidin-1-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the carbonyl carbon of 2-chloro-N-(pyrrolidin-1-yl)acetamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)acetamide.

    Reduction: Formation of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine
  • N-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)acetamide
  • 4-ethoxy-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Uniqueness

N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both an ethoxy group and a pyrrolidine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17)

InChI Key

FVXMWBRIWOBFMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCCC2

Origin of Product

United States

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